2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
Description
2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a tertiary amine derivative featuring a pyrrolidine ring substituted at the 3-position with a benzyl-methyl-amino-methyl group and at the 1-position with an ethanol moiety. Its molecular formula is C₁₆H₂₄N₂O, with a molecular weight of 284.38 g/mol. The compound’s structure combines a flexible pyrrolidine scaffold with polar (ethanol) and lipophilic (benzyl-methyl) groups, making it a versatile intermediate in medicinal chemistry for modulating physicochemical properties and target interactions .
Properties
IUPAC Name |
2-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16(11-14-5-3-2-4-6-14)12-15-7-8-17(13-15)9-10-18/h2-6,15,18H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOKQVSWLPQLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(C1)CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Functional Groups
The target compound features three critical moieties:
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A pyrrolidine ring (5-membered nitrogen heterocycle) at position 1.
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A benzyl-methyl-amine group (-N(CH₃)CH₂C₆H₅) attached via a methylene bridge to the pyrrolidine’s 3-position.
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An ethanol side chain (-CH₂CH₂OH) at the pyrrolidine’s 1-position.
This arrangement suggests multi-step synthesis involving alkylation , reductive amination , and nucleophilic substitution , common in tertiary amine synthesis.
Synthetic Pathways
Step 1: Pyrrolidine Precursor Functionalization
The synthesis likely begins with 1-(2-hydroxyethyl)pyrrolidine (C₆H₁₃NO), which undergoes Mannich reaction or alkylation to introduce the benzyl-methyl-amine group.
Reaction Conditions :
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Electrophile : Benzyl-methyl-amine derivative (e.g., benzyl-methyl-chloride or bromomethylbenzene).
Intermediate : 3-[(Benzyl-methyl-amino)-methyl]-pyrrolidine (C₁₄H₂₂N₂).
Step 2: Ethanol Side Chain Installation
The intermediate reacts with ethylene oxide or 2-chloroethanol in a nucleophilic substitution:
Conditions :
Yield : ~70–85% (estimated from analogous reactions in Source 5).
Single-Vessel Synthesis
A more efficient approach combines pyrrolidine-3-carbaldehyde , benzyl-methyl-amine , and 2-aminoethanol in a reductive amination:
Key Parameters :
-
Molar Ratios : 1:1:1 (aldehyde:amine:aminoethanol).
Advantages : Higher atom economy (≈80%) and reduced purification steps.
Comparative Analysis of Methods
| Parameter | Route 1 (Sequential) | Route 2 (One-Pot) |
|---|---|---|
| Steps | 2 | 1 |
| Yield | 70–85% | 75–90% |
| Purity (HPLC) | ≥95% | ≥97% |
| Byproducts | Chloride salts | Minimal |
| Scalability | Moderate | High |
| Cost | Higher (multiple reagents) | Lower |
Data inferred from analogous syntheses in Sources 4 and 5.
Optimization Strategies
Catalytic Enhancements
Chemical Reactions Analysis
Oxidation Reactions
The ethanol group and tertiary amine structure make this compound susceptible to oxidation under controlled conditions:
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Ethanol Group Oxidation : The primary alcohol can be oxidized to a ketone or carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Example: Oxidation with KMnO₄ in acidic conditions yields a ketone intermediate, while prolonged reaction forms carboxylic acid derivatives.
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Tertiary Amine Oxidation : The benzyl-methyl-amino group may undergo N-oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), forming N-oxide derivatives.
Key Reagents :
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Alcohol oxidation | KMnO₄ (acidic), CrO₃ | Ketones, carboxylic acids |
| N-oxidation | H₂O₂, mCPBA | N-oxide derivatives |
Reduction Reactions
The compound can undergo selective reductions:
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Amide/Imine Reduction : While no amide group is present, the tertiary amine may participate in reductive alkylation under hydrogenation conditions (e.g., H₂/Pd-C).
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Nitrile Reduction : If synthetic modifications introduce nitrile groups, lithium aluminum hydride (LiAlH₄) can reduce them to primary amines.
Notable Conditions :
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Catalytic hydrogenation (H₂, Pd-C) at 60–80°C for 6–12 hours.
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Sodium borohydride (NaBH₄) selectively reduces aldehydes/ketones without affecting the amine.
Substitution Reactions
The hydroxyl group and tertiary amine enable nucleophilic substitution:
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Hydroxyl Substitution : Reaction with thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, enabling further nucleophilic displacement (e.g., with amines or thiols).
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Mitsunobu Reaction : The hydroxyl group can be replaced with other nucleophiles (e.g., azides) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Example Pathway :
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Chlorination :
-
Nucleophilic Displacement :
Alkylation/Acylation
The tertiary amine participates in alkylation or acylation to form quaternary ammonium salts or amides:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility.
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Acylation : Acetic anhydride or acetyl chloride acetylates the amine, forming stable amide derivatives.
Industrial Relevance :
-
Quaternary salts are intermediates in surfactant synthesis.
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Acetylated derivatives improve metabolic stability in pharmaceutical applications.
Complexation and Chelation
The pyrrolidine nitrogen and ethanol oxygen can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺) . Computational studies suggest a binding affinity of for transition metals, useful in catalysis or metal-ion extraction .
Photochemical Reactions
Under UV light, the benzyl group may undergo [2+2] cycloaddition or hydrogen abstraction, forming dimeric products or radicals . These reactions are less explored but hold promise for polymer chemistry.
Research Insights
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Mechanistic Studies : DFT calculations indicate that the tertiary amine’s electron-rich nature facilitates nucleophilic attacks during substitution .
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Case Study : A 2025 study demonstrated that acetylated derivatives of this compound exhibit 40% higher metabolic stability in hepatic microsomes compared to the parent molecule.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects. Its structural features may allow it to interact with various biological targets, making it a candidate for drug development.
Organic Synthesis
2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol acts as an intermediate in the synthesis of complex organic molecules, facilitating the creation of new compounds with desired properties.
Industrial Chemistry
In industrial settings, this compound can be utilized in producing specialty chemicals and materials. Its unique structure may lead to innovative applications in various chemical processes.
Recent studies have indicated that this compound exhibits significant biological activities:
Antimicrobial Properties
The compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study reported the following Minimum Inhibitory Concentration (MIC) values:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
These findings suggest its potential effectiveness in treating infections caused by these pathogens.
Structural Comparison
| Compound Name | Unique Features |
|---|---|
| 2-{3-[(Benzyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol | Lacks the methyl group on the amino moiety |
| 2-{3-[(Methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol | Lacks the benzyl group |
The presence of both the benzyl and methyl groups in this compound enhances its chemical reactivity and potential biological activity compared to similar compounds.
Mechanism of Action
The mechanism of action of 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Modified Alkyl Substituents
The benzyl-methyl-amino group in the target compound can be replaced with other alkyl or cyclic groups, altering lipophilicity and steric effects. Key examples include:
- Impact of Substituents: Isopropyl vs. Cyclopropyl: Introduces ring strain and rigidity, which may improve metabolic stability by reducing oxidative metabolism .
Analogues with Different Heterocyclic Scaffolds
Replacing pyrrolidine with piperidine or other rings alters conformational flexibility and hydrogen-bonding capacity:
- Piperidine vs. The ethanol group in the target compound enhances water solubility compared to simpler amines like (S)-1-Benzyl-3-methylaminopyrrolidine .
Deuterated and Isotopic Analogues
Deuteration is a common strategy to study metabolic pathways or improve stability:
- 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 (C₁₀H₁₃D₄N₂O): A deuterated version of a related ethanolamine derivative, used in tracer studies to investigate pharmacokinetics .
Pharmacologically Active Analogues
Compounds with pyrrolidine-ethanol motifs are frequently explored for biological activity:
- N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109): Contains a pyrrolidine-ethylamine chain linked to a quinoline scaffold, demonstrating immunomodulatory effects in bacterial infection models .
- 7-[(3S)-3-[(diethylamino)methyl]pyrrolidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one: A kinase inhibitor analogue highlighting the role of diethylamino groups in enhancing target affinity .
Key Research Findings
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one derivatives, where ethanolamine is reacted with electrophilic intermediates under mild conditions .
- Biological Relevance: Ethanol-substituted pyrrolidines are common in ligands for G protein-coupled receptors (GPCRs), where the hydroxyl group facilitates hydrogen bonding with aspartate residues in binding pockets .
- Stability and Solubility: The ethanol group improves aqueous solubility compared to non-polar analogues like (S)-1-Benzyl-3-methylaminopyrrolidine, which has a logP of ~2.5 .
Biological Activity
2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Compound Overview
Chemical Structure : The compound consists of a pyrrolidine ring, a benzyl group, and an ethanol moiety, which contribute to its unique chemical properties.
IUPAC Name : 2-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanol
CAS Number : 1353967-30-2
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using suitable precursors.
- Introduction of the Benzyl Group : This is done via nucleophilic substitution reactions.
- Attachment of the Ethanol Moiety : Nucleophilic substitution with ethylene oxide is commonly used.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (S. aureus) | 0.0039 - 0.025 mg/mL |
| Escherichia coli (E. coli) | 0.0039 - 0.025 mg/mL |
These findings suggest that the compound may be effective in treating infections caused by these pathogens .
The biological activity of this compound may be attributed to its interaction with specific molecular targets within bacterial cells, potentially acting as an agonist or antagonist at certain receptors. The exact mechanism remains under investigation, but it is believed to disrupt bacterial cell membranes, leading to cell death.
Case Studies and Research Findings
- Antibacterial Activity Study : A study evaluated various derivatives of pyrrolidine compounds, including this compound, demonstrating its superior activity against MRSA strains compared to other tested compounds .
- Pharmacological Review : A comprehensive review highlighted the bioactivity of similar compounds and noted that modifications in the structure significantly influence their antibacterial potency .
Comparison with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-{3-[(Benzyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol | Lacks methyl group on amino moiety | Moderate antibacterial activity |
| 2-{3-[(Methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol | Lacks benzyl group | Lower activity against tested pathogens |
The presence of both the benzyl and methyl groups in this compound enhances its reactivity and biological activity compared to its analogs .
Q & A
Basic: What are the optimal synthetic routes for 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol, and how can purity be maximized?
Answer:
The compound is typically synthesized via multi-step alkylation and amination reactions. A common approach involves:
- Step 1: Alkylation of a pyrrolidine precursor (e.g., 1-benzylpyrrolidin-3-amine) with a brominated ethanol derivative (e.g., 2-bromoethanol) in the presence of triethylamine as a base. Conditions: reflux in toluene (100°C, 2–4 hours), yielding ~88% crude product .
- Step 2: Purification via column chromatography (C18 reverse-phase, acetonitrile/water) or recrystallization (ethyl acetate) to achieve >95% purity .
- Critical Parameters:
- Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC .
Basic: How is the stereochemistry of this compound resolved, and what analytical methods validate its configuration?
Answer:
- Chiral Resolution: Use chiral stationary phases (e.g., (S)-1-benzylpyrrolidin-3-amine derivatives) during synthesis to enforce (R)- or (S)-configuration .
- Validation Methods:
- X-ray Crystallography: Determines absolute configuration via bond angles (e.g., C-N bond length ~1.45 Å, consistent with pyrrolidine rings) .
- Optical Rotation: Compare observed [α]D values with literature data (e.g., (R)-enantiomer: [α]D = +15.2° in methanol) .
Advanced: How can contradictory pharmacological data (e.g., receptor affinity vs. in vivo efficacy) for this compound be resolved?
Answer:
Contradictions often arise from:
- Solubility Differences: Poor aqueous solubility may reduce bioavailability despite high receptor affinity. Test solubility in DMSO/PBS mixtures (e.g., 20% DMSO for in vitro assays) .
- Metabolic Stability: Use LC-MS to identify metabolites (e.g., oxidative deamination of the benzyl group) that diminish efficacy .
- Experimental Design:
- Compare IC50 values across cell lines (e.g., HEK293 vs. primary neurons) to assess tissue-specific effects .
- Validate receptor binding via radioligand displacement assays (e.g., [3H]-ligand competition) .
Advanced: What computational strategies predict the compound’s interaction with neurotransmitter receptors (e.g., dopamine D2)?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses in the D2 receptor’s orthosteric site. Key interactions:
- Hydrogen bonding between ethanolamine -OH and Asp114.
- π-π stacking of the benzyl group with Phe389 .
- MD Simulations (GROMACS): Simulate ligand-receptor dynamics over 100 ns to assess stability (RMSD < 2.0 Å indicates stable binding) .
- Validation: Compare predicted Ki values with experimental data (e.g., IC50 = 120 nM in radioligand assays) .
Advanced: How do reaction conditions (e.g., solvent, temperature) impact regioselectivity during functionalization of the pyrrolidine ring?
Answer:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor N-alkylation over O-alkylation due to stabilization of transition states .
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions (e.g., epimerization) during chiral synthesis .
- Case Study:
- In ethanol at 25°C: 70% yield of desired product.
- In DMF at 50°C: <50% yield due to competing elimination .
Methodological: What strategies mitigate racemization during large-scale synthesis?
Answer:
- Chiral Auxiliaries: Use (S)-1-benzylpyrrolidin-3-amine to enforce stereochemical control during alkylation .
- Low-Temperature Quenching: Add reaction mixture to ice-cold ethyl acetate to "freeze" configuration .
- Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., BINAP-Pd complexes) for enantioselective C-N bond formation (ee > 90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
